molecular formula C19H18BrN3O B8592249 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline

2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline

Cat. No.: B8592249
M. Wt: 384.3 g/mol
InChI Key: GQHUDMNDXBTRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further substituted with a 3-bromopyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a piperidine derivative.

    Introduction of the 3-Bromopyridin-2-yloxy Group: This step involves the reaction of the piperidine-quinoline intermediate with 3-bromopyridine-2-ol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the quinoline ring.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)quinoline
  • 2-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)quinoline
  • 2-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)quinoline

Uniqueness

2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

IUPAC Name

2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline

InChI

InChI=1S/C19H18BrN3O/c20-16-5-3-11-21-19(16)24-15-9-12-23(13-10-15)18-8-7-14-4-1-2-6-17(14)22-18/h1-8,11,15H,9-10,12-13H2

InChI Key

GQHUDMNDXBTRPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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